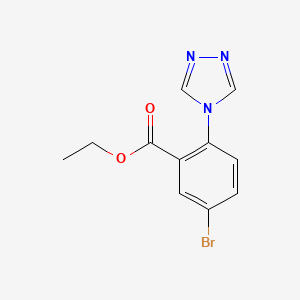

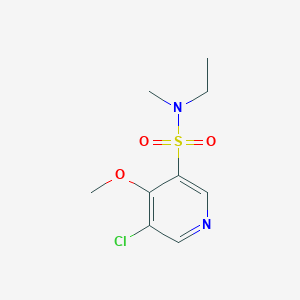

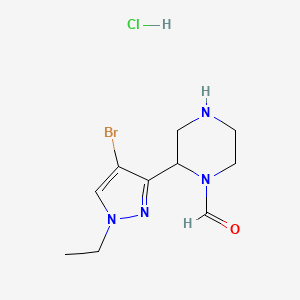

![molecular formula C7H4N2O2S2 B11807164 7-Nitrobenzo[D]thiazole-2-thiol CAS No. 1196152-60-9](/img/structure/B11807164.png)

7-Nitrobenzo[D]thiazole-2-thiol

Descripción general

Descripción

El 7-Nitrobenzo[D]tiazol-2-tiol es un compuesto heterocíclico que pertenece a la familia de los benzotiazoles. Este compuesto se caracteriza por la presencia de un grupo nitro en la posición 7 y un grupo tiol en la posición 2 del anillo benzotiazol. Los benzotiazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal, ciencia de materiales y aplicaciones industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 7-Nitrobenzo[D]tiazol-2-tiol típicamente implica la nitración de benzo[D]tiazol-2-tiol. Un método común incluye la reacción de benzo[D]tiazol-2-tiol con un agente nitrante como el ácido nítrico o una mezcla de ácido nítrico y ácido sulfúrico. La reacción generalmente se lleva a cabo bajo condiciones controladas de temperatura para evitar la sobrenitración y la degradación del producto.

Métodos de Producción Industrial

En un entorno industrial, la producción de 7-Nitrobenzo[D]tiazol-2-tiol puede involucrar procesos de nitración a gran escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía pueden mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 7-Nitrobenzo[D]tiazol-2-tiol se somete a diversas reacciones químicas, que incluyen:

Oxidación: El grupo tiol puede oxidarse para formar disulfuros o ácidos sulfónicos.

Reducción: El grupo nitro puede reducirse a un grupo amino en condiciones adecuadas.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo benzotiazol, particularmente en las posiciones orto y para al grupo nitro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y ácido nítrico.

Reducción: A menudo se utilizan agentes reductores como el gas hidrógeno con un catalizador de paladio, cloruro de estaño (II) o polvo de hierro en condiciones ácidas.

Sustitución: Los reactivos electrófilos como los halógenos, los cloruros de sulfonilo y los agentes alquilantes se pueden utilizar en condiciones apropiadas.

Principales Productos Formados

Oxidación: Formación de disulfuros o ácidos sulfónicos.

Reducción: Formación de 7-amino-benzo[D]tiazol-2-tiol.

Sustitución: Formación de varios derivados de benzotiazol sustituidos dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

El 7-Nitrobenzo[D]tiazol-2-tiol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos y como ligando en química de coordinación.

Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno debido a su capacidad de interactuar con macromoléculas biológicas.

Medicina: Explorado por su potencial terapéutico en el tratamiento de infecciones bacterianas y cáncer.

Industria: Se utiliza en el desarrollo de colorantes, pigmentos y materiales con propiedades electrónicas específicas.

Mecanismo De Acción

El mecanismo de acción del 7-Nitrobenzo[D]tiazol-2-tiol implica su interacción con objetivos moleculares como enzimas y receptores. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden modificar covalentemente las proteínas y el ADN, lo que lleva a efectos antimicrobianos y anticancerígenos. El grupo tiol puede formar enlaces disulfuro con residuos de cisteína en las proteínas, afectando su función y estabilidad.

Comparación Con Compuestos Similares

Compuestos Similares

Benzo[D]tiazol-2-tiol: Carece del grupo nitro y tiene diferente reactividad química y actividad biológica.

7-Amino-benzo[D]tiazol-2-tiol: Formado por la reducción de 7-Nitrobenzo[D]tiazol-2-tiol y tiene propiedades biológicas distintas.

7-Nitrobenzo[D]tiazol: Carece del grupo tiol y tiene diferentes aplicaciones y reactividad.

Singularidad

El 7-Nitrobenzo[D]tiazol-2-tiol es único debido a la presencia de ambos grupos nitro y tiol, lo que confiere una reactividad química y actividad biológica distintas. La combinación de estos grupos funcionales permite aplicaciones versátiles en varios campos, lo que lo convierte en un compuesto valioso para la investigación y los fines industriales.

Propiedades

IUPAC Name |

7-nitro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S2/c10-9(11)5-3-1-2-4-6(5)13-7(12)8-4/h1-3H,(H,8,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEQWUDLNKAUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298653 | |

| Record name | 7-Nitro-2(3H)-benzothiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-60-9 | |

| Record name | 7-Nitro-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitro-2(3H)-benzothiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

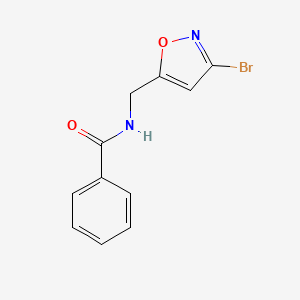

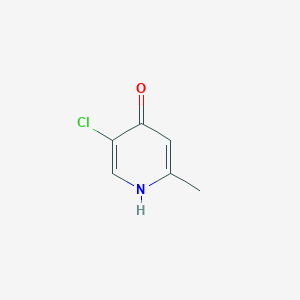

![2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)

![N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B11807085.png)